molecular formula C11H15ClF3N3O B8216744 4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride

4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B8216744
M. Wt: 297.70 g/mol
InChI Key: ADEDFQRILDXJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride is a pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and a piperidin-4-ylmethoxy (-OCH₂-piperidine) substituent at position 4 of the pyrimidine ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and chemical research applications.

Molecular Formula: C₁₁H₁₅F₃N₃O·HCl
Molecular Weight: ~297.5 g/mol
Synthesis: The compound is synthesized via cyclization and chlorination reactions starting from ethyl trifluoroacetoacetate and formamidine hydrochloride, followed by functionalization with piperidine derivatives .

Properties

IUPAC Name

4-(piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O.ClH/c12-11(13,14)9-5-10(17-7-16-9)18-6-8-1-3-15-4-2-8;/h5,7-8,15H,1-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEDFQRILDXJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=NC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Synthesis

The trifluoromethyl-substituted pyrimidine core is often prepared via condensation reactions or halogenation of preformed pyrimidines. For example:

  • Condensation of β-keto esters with trifluoroacetamidine under acidic conditions yields 4-chloro-6-(trifluoromethyl)pyrimidine.

  • Halogenation of 6-(trifluoromethyl)pyrimidin-4-ol using POCl₃ or PCl₅ generates 4-chloro-6-(trifluoromethyl)pyrimidine.

Piperidine Methoxy Group Introduction

The piperidin-4-ylmethoxy side chain is introduced via nucleophilic substitution:

StepReagents/ConditionsYieldKey Observations
14-Chloro-6-(trifluoromethyl)pyrimidine, piperidin-4-ylmethanol, NaH, DMF, 80°C, 12 h68–75%Requires anhydrous conditions to avoid hydrolysis
2Purification via silica gel chromatography (EtOAc/hexanes)Product isolated as free base
3HCl (g) in Et₂O95%Hydrochloride salt precipitates as white solid

Mechanistic Insight : The reaction proceeds via deprotonation of the piperidine methanol to form a methoxide, which displaces the chloride on the pyrimidine ring.

Alternative Routes via Intermediate Functionalization

Mitsunobu Reaction Approach

For sterically hindered substrates, the Mitsunobu reaction enables ether formation:

ComponentRole
4-Hydroxy-6-(trifluoromethyl)pyrimidineAlcohol substrate
Piperidin-4-ylmethanolNucleophile
DIAD, PPh₃Reagents
THF, 0°C → RT, 6 hConditions

Yield : 52–60%. Limitation : Lower efficiency compared to nucleophilic substitution.

Reductive Amination Pathway

A two-step sequence avoids direct substitution:

  • Methoxyamine formation : React 4-chloro-6-(trifluoromethyl)pyrimidine with O-(piperidin-4-ylmethyl)hydroxylamine.

  • Reduction : Use NaBH₃CN in MeOH to stabilize the amine.

Advantage : Mitigates side reactions in electron-deficient pyrimidines.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative data for nucleophilic substitution (24 h reaction time):

SolventBaseTemp (°C)Yield
DMFNaH8075%
DMSOK₂CO₃10062%
THFLDA-20 → RT41%

Characterization and Purity Control

Analytical Data

  • ¹H NMR (400 MHz, D₂O): δ 8.72 (s, 1H, pyrimidine-H), 4.58 (d, J = 6.8 Hz, 2H, OCH₂), 3.45–3.20 (m, 5H, piperidine-H), 2.95 (m, 2H), 2.10 (m, 2H).

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Impurity Profiling

Common byproducts and mitigation strategies:

ImpuritySourceMitigation
4-Hydroxy-6-(trifluoromethyl)pyrimidineHydrolysisUse molecular sieves
N-Oxide piperidineOxidationPurge with N₂ during reactions

Scale-Up and Industrial Considerations

Cost-Effective Modifications

  • Replace NaH with KOH in DMSO: Yield drops to 58% but reduces costs.

  • Continuous flow synthesis : Achieves 1.2 kg/day output with 71% yield.

Environmental Impact

  • Solvent recovery : DMF is recycled via distillation (85% recovery).

  • Waste minimization : Halide byproducts are converted to NaCl for disposal .

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Medicinal Chemistry

4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Recent studies have highlighted the compound's ability to act as an agonist for human caseinolytic protease P (HsClpP), which is involved in mitochondrial homeostasis. This interaction could lead to apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) cells, demonstrating its potential as an anticancer therapeutic .
  • Enzyme Modulation : The compound's mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. This can influence various biochemical pathways, making it valuable in the study of metabolic diseases and cancer.

Biological Research

The compound is also used in biological studies to understand its interactions with macromolecules:

  • Protein Binding Studies : Research has shown that this compound can bind to proteins involved in critical cellular processes, providing insights into its biological effects and potential therapeutic applications.
  • Pharmacological Investigations : Its pharmacological properties are being explored, including its efficacy and safety profiles in preclinical models .

Material Sciences

Beyond medicinal applications, this compound serves as a building block for synthesizing more complex molecules:

  • Chemical Synthesis : It is utilized in the synthesis of novel heterocyclic compounds that may have unique properties beneficial for materials science applications, including polymers and advanced materials .
  • Fluorinated Compounds Development : The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for developing new materials with improved performance characteristics .

Case Study 1: Anticancer Research

A study published in Org. Biomol. Chem demonstrated that derivatives of this compound exhibited significant anticancer activity against HCC cells. The compound induced apoptosis through specific pathways related to mitochondrial function, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Interaction

Research involving enzyme assays showed that this compound could effectively modulate the activity of certain proteases linked to disease mechanisms. This finding supports further exploration into its use as a drug candidate targeting specific enzymatic pathways .

Mechanism of Action

The mechanism of action of 4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Route (if known)
4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride C₁₁H₁₅F₃N₃O·HCl ~297.5 Pyrimidine with CF₃, piperidinylmethoxy, HCl salt Cyclization and chlorination (Ethyl trifluoroacetoacetate, formamidine)
4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride () C₁₀H₁₃F₃N₃O·HCl ~283.7 Pyrimidine with CF₃, piperidinyloxy, HCl salt Not specified
4-[(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy]aniline hydrochloride () C₁₁H₉ClF₃N₃O·HCl ~332.1 Pyrimidine with Cl, CF₃, aniline-O-, HCl salt Not specified
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride () C₉H₁₃Cl₂N₃O 250.12 Pyridazine with Cl, piperidinyloxy, HCl salt Not specified
4-(Trifluoromethyl)picolinimidamide hydrochloride () C₇H₇F₃N₃·HCl ~221.6 Picolinimidamide with CF₃, HCl salt Not specified

Key Comparative Insights:

Structural Differences: The piperidinylmethoxy group in the target compound introduces a bulkier substituent compared to the piperidinyloxy group in ’s analog. This difference may influence steric interactions in biological systems . Pyridazine derivatives () differ in nitrogen positioning within the heterocycle, affecting hydrogen-bonding capacity and reactivity .

Trifluoromethyl Group :

  • The -CF₃ group, common across all compounds, enhances metabolic stability and lipophilicity, a critical feature in drug design .

Physicochemical Properties :

  • Hydrochloride salts improve aqueous solubility, critical for bioavailability. The target compound’s higher molecular weight (~297.5 g/mol) compared to picolinimidamide derivatives (~221.6 g/mol) may impact diffusion rates .

Regulatory and Safety Data :

  • Safety Data Sheets (SDS) for analogs (e.g., ) highlight gaps in ecological and toxicological data, suggesting similar uncertainties for the target compound .
  • Regulatory frameworks (e.g., IECSC, EPA) apply broadly to such compounds, though specifics depend on application and jurisdiction .

Biological Activity

4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride is a heterocyclic organic compound notable for its unique structural features, including a pyrimidine ring substituted with a piperidine moiety and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C11H15ClF3N3O
  • Molecular Weight : 296.72 g/mol
  • CAS Number : 2680615-40-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : Cyclization reactions using amidines and β-diketones.
  • Introduction of the Piperidine Moiety : Nucleophilic substitution with halogenated pyrimidine compounds.
  • Addition of the Trifluoromethyl Group : Utilization of trifluoromethyl iodide or sulfonates.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties. For instance, it has been tested against various bacterial strains, showing significant activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli200 nM
Proteus mirabilis6 µM

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antibacterial Evaluation : In a study evaluating the antibacterial activity of various derivatives, this compound demonstrated potent activity against resistant strains of Staphylococcus aureus (MRSA), with MIC values significantly lower than those of traditional antibiotics .
  • Pharmacokinetic Studies : Research assessing the pharmacokinetics of similar compounds indicated that modifications like the trifluoromethyl group could enhance metabolic stability and bioavailability, which are critical for therapeutic efficacy .

Comparison with Similar Compounds

The compound's unique trifluoromethyl group distinguishes it from other piperidine-containing pyrimidines, such as:

Compound NameUnique Feature
4-[(Piperidin-4-yl)methoxy]-6-(methyl)pyrimidineMethyl group instead of trifluoromethyl
4-[(Piperidin-4-yl)methoxy]-6-(chloromethyl)pyrimidineChloromethyl group

The presence of the trifluoromethyl group imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability, enhancing its potential as a drug candidate .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 4-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyrimidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes if volatile byproducts (e.g., HCl) are generated .
  • Waste Management : Segregate chemical waste (e.g., unreacted starting materials, solvents) and dispose via certified hazardous waste facilities to prevent environmental contamination .
  • Contamination Control : Use filtered pipette tips during aliquoting and store reagents in airtight, labeled containers .

Q. What is the synthetic route for this compound, and what are critical reaction parameters?

  • Methodological Answer :

  • Multi-Step Synthesis :

Core Pyrimidine Formation : React 6-(trifluoromethyl)pyrimidin-4-ol with a piperidin-4-ylmethoxy group via nucleophilic substitution (e.g., using NaH in anhydrous DMF at 0–5°C) .

Hydrochloride Salt Formation : Treat the free base with HCl gas in dichloromethane, followed by recrystallization from ethanol/ether to achieve >95% purity .

  • Key Parameters :
  • Temperature Control : Maintain sub-10°C during substitution to minimize side reactions.
  • Purification : Column chromatography (silica gel, 3:1 hexane/EtOAc) isolates intermediates .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The -CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : In vitro microsomal assays show a 40% reduction in clearance rates due to -CF₃’s resistance to oxidative metabolism .
  • Electron-Withdrawing Effects : Stabilizes the pyrimidine ring, reducing hydrolysis rates (t₁/₂ > 24 hrs in pH 7.4 buffer) .

Advanced Research Questions

Q. How can substitution patterns on the piperidine ring be optimized to enhance target engagement (e.g., kinase inhibition)?

  • Methodological Answer :

  • Rational Design :
  • Piperidine Conformation : Replace the N-H with methyl groups to enforce chair conformations, improving binding pocket complementarity .
  • Positional Isomerism : Compare 4-methoxy vs. 3-methoxy derivatives; molecular docking shows 4-methoxy improves hydrogen bonding by 1.8 kcal/mol .
  • Experimental Validation :
  • SAR Table :
Piperidine ModificationIC₅₀ (nM)Selectivity Ratio (Kinase A/B)
4-Methoxy12 ± 325:1
3-Methoxy45 ± 88:1
N-Methyl9 ± 230:1
  • Synthesis : Introduce substituents via reductive amination (NaBH₃CN, MeOH) .

Q. What analytical techniques are most effective for characterizing physicochemical stability under varying pH and temperature conditions?

  • Methodological Answer :

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis at pH 2.0 generates 6-(trifluoromethyl)uracil; t₁/₂ = 6 hrs vs. >48 hrs at pH 7.4) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C indicates thermal stability suitable for lyophilization .
  • NMR Solubility Studies :
  • DMSO-d₆ : 250 mg/mL (fully soluble).
  • PBS (pH 7.4) : 1.2 mg/mL (use cyclodextrin-based solubilizers for in vivo dosing) .

Q. How can structural analogs resolve contradictory data in target affinity assays (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs with incremental modifications (e.g., -OCH₃ vs. -Cl at position 4) to isolate electronic vs. steric effects .
  • Case Study :
  • Contradiction : Reported IC₅₀ values range from 15 nM to 120 nM for the same target.
  • Resolution :
  • Impurity Analysis : HPLC reveals batches with >90% purity yield IC₅₀ = 15–20 nM, while 70–80% purity (containing 6-chloro byproducts) show reduced potency .
  • Crystallography : X-ray structures confirm that chloro analogs induce conformational changes in the binding pocket, explaining variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.